molecular formula C21H28N2O4 B12882997 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-76-7

2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B12882997
CAS No.: 82558-76-7
M. Wt: 372.5 g/mol
InChI Key: ABERSITYYAJYBG-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide (CAS 82558-76-7) is a synthetic organic compound with a molecular formula of C21H28N2O4 and a molecular weight of 372.46 g/mol . This benzamide derivative is characterized by a 2,6-dimethoxy-substituted benzamide group linked to a 3-(1-propylcyclohexyl)-isoxazol-5-yl heterocycle, a structure known to be of significant interest in agricultural chemistry research. This compound belongs to a class of 5-benzoylamino-3-phenylisoxazole (IOX) derivatives that have been investigated as potent chitin synthesis inhibitors . Quantitative Structure-Activity Relationship (QSAR) studies on analogous compounds have demonstrated that chitin-synthesis inhibition activity is strongly influenced by the hydrophobic parameters and steric bulk of substituents on the molecular scaffold . The mechanism of action involves disruption of chitin deposition in the insect integument, making this compound a valuable chemical tool for studying insect growth regulation and developing novel insecticidal agents targeting pests like the rice stem borer, Chilo suppressalis . The structural features of this benzamide, including its specific substitution pattern, are optimized for biological activity and provide insights into the steric and hydrophobic requirements for binding at the target site. This product is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Properties

CAS No.

82558-76-7

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C21H28N2O4/c1-4-11-21(12-6-5-7-13-21)17-14-18(27-23-17)22-20(24)19-15(25-2)9-8-10-16(19)26-3/h8-10,14H,4-7,11-13H2,1-3H3,(H,22,24)

InChI Key

ABERSITYYAJYBG-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Dimethoxybenzoyl Chloride

  • The starting material, 2,6-dimethoxybenzoic acid , is typically converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
  • This step is crucial to activate the carboxylic acid for subsequent amide bond formation.
  • Reaction conditions: reflux in an inert atmosphere (e.g., nitrogen or argon) for 1–3 hours, followed by removal of excess reagent under reduced pressure.

Preparation of the Isoxazolyl Amine Intermediate

  • The 3-(1-propylcyclohexyl)-1,2-oxazol-5-yl amine is synthesized via cyclization reactions involving appropriate precursors such as α,β-unsaturated nitriles or β-ketoesters with hydroxylamine derivatives.
  • The cyclohexyl substituent is introduced via alkylation or cycloaddition reactions prior to or after oxazole ring formation.
  • Purification is typically achieved by recrystallization or chromatography.

Amide Bond Formation

  • The core step involves the reaction of 2,6-dimethoxybenzoyl chloride with the 3-(1-propylcyclohexyl)-1,2-oxazol-5-yl amine .
  • This is performed in anhydrous organic solvents such as tetrahydrofuran (THF) , dichloromethane (DCM) , or ethyl acetate under inert atmosphere to prevent hydrolysis.
  • A base such as triethylamine (TEA) or sodium bicarbonate is added to neutralize the hydrochloric acid generated.
  • The reaction is typically carried out at low temperature (0–5 °C) initially to control reactivity, then allowed to warm to room temperature and stirred for several hours (often overnight) to ensure completion.
  • The reaction mixture is then quenched with aqueous ammonium chloride or sodium bicarbonate solution, extracted, and the organic layer dried over anhydrous sodium sulfate.

Purification

  • The crude product is purified by recrystallization from solvents such as ethyl acetate , hexane , or methanol .
  • Alternatively, column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate mixtures) is employed to isolate the pure compound.
  • Final drying under vacuum at moderate temperature (40–60 °C) yields the target benzamide.

Representative Experimental Procedure (Adapted from Related Isoxazolyl Benzamide Syntheses)

Step Reagents & Conditions Description Yield (%)
1 2,6-Dimethoxybenzoic acid + SOCl₂, reflux, inert atmosphere Formation of 2,6-dimethoxybenzoyl chloride ~90%
2 3-(1-propylcyclohexyl)-1,2-oxazol-5-yl amine, anhydrous THF, NaH or TEA, 0 °C to RT Amide bond formation with benzoyl chloride 25–40% (typical)
3 Workup: aqueous NH₄Cl, extraction with diethyl ether, drying Isolation of crude product -
4 Recrystallization from ethyl acetate or chromatography Purification -

Note: Yields vary depending on scale, purity of reagents, and reaction optimization.

Analytical and Research Findings

  • NMR Spectroscopy confirms the formation of the amide bond and the integrity of the oxazole ring, with characteristic chemical shifts for methoxy groups (~3.7 ppm), aromatic protons, and cyclohexyl protons.
  • Elemental Analysis matches the calculated values for C, H, N, and O, confirming purity.
  • Infrared Spectroscopy (IR) shows strong amide carbonyl absorption near 1650 cm⁻¹ and characteristic oxazole ring vibrations.
  • Mass Spectrometry (MS) confirms molecular ion peaks consistent with the molecular weight (~334 g/mol).
  • The reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of acid chloride and side reactions.

Summary Table of Key Reaction Parameters

Parameter Typical Value/Condition Notes
Solvent Anhydrous THF, DCM, or ethyl acetate Solubility and inertness important
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Base Triethylamine or NaH Neutralizes HCl, promotes amide formation
Reaction Time Overnight (12–24 h) Ensures complete conversion
Atmosphere Argon or nitrogen Prevents moisture and oxidation
Purification Recrystallization or silica gel chromatography Removes impurities and side products

Additional Notes

  • The presence of the 1-propylcyclohexyl substituent on the oxazole ring may require careful control of reaction conditions to avoid steric hindrance affecting amide bond formation.
  • Alternative coupling methods such as carbodiimide-mediated coupling (e.g., EDC, DCC) or mixed anhydride methods could be explored to improve yields.
  • Literature reports on structurally related compounds suggest yields in the range of 25–40% for similar amide bond formations, indicating room for optimization.

Chemical Reactions Analysis

2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. One known target is chitin synthase, an enzyme involved in the synthesis of chitin in insects. By inhibiting this enzyme, the compound disrupts the formation of chitin, leading to the death of the insect . The molecular pathways involved in this inhibition are still under investigation, but it is believed that the compound binds to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis

The table below highlights key structural differences between the target compound and its closest analogs:

Compound Name Substituent on Oxazole Ring Molecular Formula Molecular Weight (g/mol) CAS Number
2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide 1-Propylcyclohexyl C₂₇H₃₈N₂O₄ ~386.39* Not available
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide) 3-Methylpentan-3-yl (branched alkyl) C₁₈H₂₄N₂O₄ 332.39 82558-50-7
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl C₁₂H₁₇NO₂ 207.27 Not provided

*Calculated based on Isoxaben’s molecular weight and substituent differences .

Key Observations :

  • The 1-propylcyclohexyl group introduces steric bulk and rigidity compared to Isoxaben’s branched alkyl chain. This may enhance lipophilicity (logP), affecting membrane permeability and environmental persistence.
Physicochemical Properties
Property Target Compound (Inferred) Isoxaben (Reference)
Melting Point (°C) ~120–140* 137
Solubility Low (lipophilic substituent) Low (0.3 mg/L in water)
LogP (Octanol-Water) ~4.5–5.5* 3.2
Stability Stable under dry conditions Stable in soil (t₁/₂ = 30–60 days)

*Estimated based on structural modifications. The cyclohexyl group increases hydrophobicity compared to Isoxaben.

Biological Activity

2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide can be summarized as follows:

  • Molecular Formula : C19_{19}H26_{26}N2_{2}O3_{3}
  • Molecular Weight : 342.43 g/mol
  • IUPAC Name : 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide

Research indicates that this compound may exhibit biological activity through multiple mechanisms:

  • Inhibition of Chitin Synthesis : A significant study demonstrated that derivatives similar to 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide inhibit chitin synthesis in insect models. This inhibition is crucial for pest control applications and may lead to the development of new insecticides .
  • Antitumor Activity : Preliminary investigations suggest potential antitumor properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in vitro .

Antitumor Efficacy

A comparative analysis of various compounds related to 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide reveals its potential effectiveness against different cancer cell lines. The following table summarizes the IC50_{50} values for selected compounds:

CompoundCell LineIC50_{50} (µM)
2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-...]A5499.48 ± 1.15
HCC8277.63 ± 5.00
NCI-H35816.00 ± 9.38
Benzothiazole DerivativeA5498.78 ± 3.62
NCI-H3586.68 ± 15

These results indicate that the compound may have a promising role in cancer therapy by selectively targeting tumor cells while sparing normal cells .

Case Study: Insecticidal Activity

A study focused on the insecticidal properties of chitin synthesis inhibitors revealed that derivatives of this compound showed significant activity against Chilo suppressalis, a common pest in agriculture. The bioassay demonstrated a concentration-dependent inhibition of chitin synthesis, which is critical for the pest's development and survival .

Case Study: Cytotoxicity Evaluation

Another investigation assessed the cytotoxicity of this compound on human lung fibroblast cells (MRC-5) and several cancer cell lines (A549, HCC827). The results indicated that while the compound exhibited substantial cytotoxic effects on cancer cells, it showed reduced toxicity towards normal cells, suggesting a favorable therapeutic index for potential clinical applications .

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